molecular formula C14H14BrFN2O3 B405898 Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312632-07-8

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B405898
CAS No.: 312632-07-8
M. Wt: 357.17g/mol
InChI Key: HRGRJJCZJSAAOT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its bromo and fluoro-substituted phenyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the tetrahydropyrimidine ring. Common reagents used in these reactions include bromine (Br2) and fluorine (F2) for halogenation, and various amines and carbonyl compounds for ring formation.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalytic processes to ensure high yield and purity. The reactions are typically carried out in specialized reactors under specific temperature and pressure conditions to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl ring to more oxidized forms.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the bromo or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized phenyl derivatives, reduced amines, and substituted phenyl compounds.

Scientific Research Applications

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromo and fluoro groups on the phenyl ring can interact with biological targets, leading to various biological responses. The tetrahydropyrimidine ring may also play a role in binding to enzymes or receptors, influencing the compound's overall activity.

Comparison with Similar Compounds

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of halogenated phenyl and tetrahydropyrimidine groups. Similar compounds include:

  • Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar structure but lacks the tetrahydropyrimidine ring.

  • Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains a similar phenyl group but with different functional groups.

Properties

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGRJJCZJSAAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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